molecular formula C8H7NO3 B1330235 1,3-Benzodioxole-5-carboxamide CAS No. 4847-94-3

1,3-Benzodioxole-5-carboxamide

Cat. No.: B1330235
CAS No.: 4847-94-3
M. Wt: 165.15 g/mol
InChI Key: HUSYTLMIRXITQS-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-carboxamide is an organic compound with the molecular formula C8H7NO3 It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole-5-carboxylic acid with ammonia or an amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1,3-Benzodioxole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects. Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxole-5-carboxylic acid
  • 3,4-(Methylenedioxy)phenylacetic acid
  • N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

1,3-Benzodioxole-5-carboxamide is unique due to its specific structural features and the presence of the amide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSYTLMIRXITQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282252
Record name 1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4847-94-3
Record name 1,3-Benzodioxole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4847-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004847943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperonylamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25197
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Record name 1,3-benzodioxole-5-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID90282252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodioxole-5-carboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRY8JE7TWG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

    Q1: What is the significance of studying the molecular structure of benzamide neuroleptics and their analogs?

    A1: Understanding the three-dimensional structure of these molecules is crucial for comprehending how they interact with their biological targets. [] This knowledge is essential for drug design and development, as it allows scientists to optimize the structure of potential drugs to enhance their binding affinity, selectivity, and ultimately, their therapeutic effectiveness. [] f392e659d79846e76be2b86d0ebca377ef6ad8c5

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